Cas no 101077-34-3 (1H,5H-Benzo[ij]quinolizin-1-one,2,3,6,7-tetrahydro-9-methoxy-, hydrazone)
![1H,5H-Benzo[ij]quinolizin-1-one,2,3,6,7-tetrahydro-9-methoxy-, hydrazone structure](https://www.kuujia.com/scimg/cas/101077-34-3x500.png)
101077-34-3 structure
Product name:1H,5H-Benzo[ij]quinolizin-1-one,2,3,6,7-tetrahydro-9-methoxy-, hydrazone
1H,5H-Benzo[ij]quinolizin-1-one,2,3,6,7-tetrahydro-9-methoxy-, hydrazone Chemical and Physical Properties
Names and Identifiers
-
- 1H,5H-Benzo[ij]quinolizin-1-one,2,3,6,7-tetrahydro-9-methoxy-, hydrazone
- 9-Methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one hydrazone
- 1-Keto-9-methoxyjulolidine hydrazone
- 2,3,6,7-Tetrahydro-9-methoxy-1H,5H-benzo[ij]quinolizin-1-one hydrazone
- (E)-(7-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)hydrazine
- 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone
- 1H,5H-Benzo(ij)quinolizin-1-one, 9-methoxy-2,3,6,7-tetrahydro-, hydrazone
- 101077-34-3
-
- Inchi: InChI=1S/C13H17N3O/c1-17-10-7-9-3-2-5-16-6-4-12(15-14)11(8-10)13(9)16/h7-8H,2-6,14H2,1H3/b15-12-
- InChI Key: CJVBLSITOSCWPE-QINSGFPZSA-N
- SMILES: COC1=CC2CCCN3CC/C(=N/N)/C(C=23)=C1
Computed Properties
- Exact Mass: 231.137162g/mol
- Monoisotopic Mass: 231.137162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 231.29g/mol
- Topological Polar Surface Area: 50.8Ų
- XLogP3: 1.8
Experimental Properties
- Density: 1.32
- Boiling Point: 457.9°Cat760mmHg
- Flash Point: 230.8°C
- Refractive Index: 1.667
- PSA: 50.85000
- LogP: 2.27960
1H,5H-Benzo[ij]quinolizin-1-one,2,3,6,7-tetrahydro-9-methoxy-, hydrazone Related Literature
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
101077-34-3 (1H,5H-Benzo[ij]quinolizin-1-one,2,3,6,7-tetrahydro-9-methoxy-, hydrazone) Related Products
- 1251691-98-1(4-{4-(benzyloxy)methylpiperidine-1-carbonyl}-N,N-dimethylaniline)
- 1806927-96-7(Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate)
- 1416371-97-5(3-fluorooxan-4-amine)
- 1903103-31-0(N-(3-(isoxazol-4-yl)propyl)-3,3-dimethylbutanamide)
- 903343-58-8(N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxy-3-methylbenzene-1-sulfonamide)
- 1935651-78-7(3-benzyl({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 1788784-94-0(4-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine)
- 1807228-71-2(3-Chloromethyl-2-cyano-5-nitrobenzoic acid)
- 1227593-88-5(4-Bromo-6-methoxy-1H-indole-3-carbaldehyde)
- 2137594-37-5(3-(1-methyl-1H-pyrazol-5-yl)-1-(pyridin-4-yl)-1H-pyrazole-5-thiol)
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk
